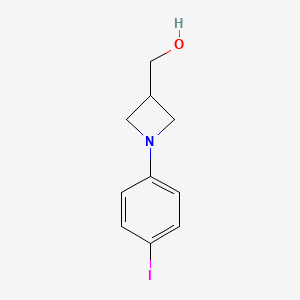

1-(4-Iodophenyl)-3-azetidinemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

[1-(4-iodophenyl)azetidin-3-yl]methanol |

InChI |

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7H2 |

InChI Key |

WFTKIKXUBTXNJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)I)CO |

Origin of Product |

United States |

Contextualization Within Azetidine Chemistry and Its Synthetic Challenges

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as a valuable scaffold in drug discovery. nih.gov Their growing prominence is attributed to their ability to impart desirable physicochemical properties to molecules, such as increased three-dimensionality, improved metabolic stability, and lower lipophilicity. researchgate.net The rigid structure of the azetidine (B1206935) ring can also lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net

However, the synthesis of azetidines is not without its challenges. The primary obstacle stems from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This strain makes the formation of the azetidine ring thermodynamically less favorable compared to their five- and six-membered counterparts like pyrrolidines and piperidines. rsc.org Common synthetic strategies to overcome this hurdle include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, [2+2] cycloaddition reactions, and the ring contraction of larger heterocycles. rsc.orgfrontiersin.org Despite these methods, the synthesis of diversely substituted azetidines, particularly those with multiple stereocenters, remains a significant synthetic challenge. arkat-usa.org

Significance of Iodinated Organic Molecules As Chemical Precursors

The presence of an iodine atom on an aromatic ring, as seen in 1-(4-Iodophenyl)-3-azetidinemethanol, is of profound significance in synthetic organic chemistry. Organoiodine compounds are highly valued as versatile chemical precursors. nih.gov The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, which translates to higher reactivity. nih.gov This reactivity makes iodoarenes excellent substrates for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.orgacs.org

These palladium-catalyzed reactions are foundational in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to readily transform the C-I bond into more complex functionalities provides a powerful tool for the late-stage functionalization of molecules, a crucial strategy in drug discovery and the development of new materials. nih.govnih.gov The use of iodinated precursors allows for the modular and convergent synthesis of complex molecular architectures. organic-chemistry.orgacs.org

Overview of Current Research Trajectories Involving the Azetidine Scaffold

The azetidine (B1206935) scaffold is at the forefront of several current research trajectories, predominantly in medicinal chemistry. Its application as a bioisosteric replacement for other cyclic and acyclic motifs is a prominent theme. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. baranlab.org The azetidine ring has been successfully employed as a bioisostere for piperidine, pyrrolidine (B122466), and even phenyl rings, leading to improved pharmacokinetic profiles of drug candidates. nih.govnih.gov

Furthermore, the introduction of azetidines into molecular structures is a strategy to escape "flatland" - the tendency for drug candidates to be overly planar, which can lead to poor solubility and off-target effects. The inherent three-dimensionality of the azetidine scaffold helps to create more complex and specific interactions with biological targets. researchgate.net Current research is also focused on the development of novel synthetic methodologies to access a wider diversity of functionalized azetidines, including spirocyclic and fused ring systems, to further expand the accessible chemical space for drug discovery. nih.govnih.gov

Rationale for Focused Academic Investigation of 1 4 Iodophenyl 3 Azetidinemethanol

Retrosynthetic Analysis of the Chemical Compound's Core Structure

A retrosynthetic analysis of this compound identifies two primary disconnections. The most straightforward approach involves the disconnection of the C-N bond between the azetidine nitrogen and the 4-iodophenyl ring. This suggests a convergent synthesis, where a pre-formed 3-azetidinemethanol intermediate is coupled with a suitable 4-iodophenyl electrophile. This strategy points toward transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A second set of disconnections focuses on the formation of the azetidine ring itself. Cleaving the C-N bonds of the heterocycle reveals an acyclic 1,3-difunctionalized propane (B168953) derivative as a key precursor. For instance, a precursor such as 2-amino-1,3-propanediol, after appropriate protection and activation, could undergo intramolecular cyclization to form the 3-azetidinemethanol core. This linear approach allows for the introduction of the 4-iodophenyl group either before or after the ring-forming step.

Approaches to the Azetidine Ring Formation

The construction of the azetidine ring is a critical challenge due to the inherent ring strain of the four-membered system (approximately 25 kcal/mol). acs.org A variety of synthetic methods have been developed to overcome this hurdle. rsc.org

Intramolecular cyclization is a cornerstone of azetidine synthesis. semanticscholar.org This strategy typically involves an intramolecular nucleophilic substitution (SN2) reaction where a nitrogen nucleophile displaces a leaving group on a γ-carbon. rsc.org

Common precursors for this approach are γ-aminoalcohols or γ-haloamines. clockss.org The hydroxyl group of a γ-aminoalcohol can be converted into a good leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by the internal amine to forge the azetidine ring. frontiersin.org The efficiency of these reactions can be influenced by the choice of base and solvent. Another effective method is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like Lanthanoid(III) triflates to yield 3-hydroxyazetidines with high regioselectivity. frontiersin.org Photochemical methods, such as the Norrish-Yang cyclization of α-amino ketones, also provide a pathway to azetidine rings. clockss.orgresearchgate.net

| Cyclization Strategy | Precursor | Typical Reagents/Conditions | Key Transformation | Reference |

| Intramolecular SN2 | γ-Aminoalcohol | 1. MsCl or TsCl, base2. Strong base (e.g., NaH) | Conversion of -OH to a leaving group, followed by intramolecular N-alkylation. | clockss.org |

| Intramolecular SN2 | γ-Haloamine | Base (e.g., K2CO3, NaH) | Direct intramolecular nucleophilic substitution. | clockss.org |

| Aminolysis of Epoxides | cis-3,4-Epoxy amine | La(OTf)3 (catalytic) | Regioselective intramolecular ring-opening of the epoxide by the amine. | frontiersin.org |

| Photochemical Cyclization | α-Amino ketone | Light irradiation (hν) | Norrish-Yang reaction leading to a biradical intermediate that cyclizes. | clockss.orgresearchgate.net |

| Palladium-Catalyzed C-H Amination | Alkylamine with accessible γ-C(sp3)-H | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | Intramolecular amination via a Pd(IV) intermediate. | rsc.org |

Alternative routes to azetidines involve the rearrangement of more readily available heterocyclic systems. rsc.org

Ring Expansion: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. This can be achieved by reacting N-substituted aziridines with ylides, such as dimethylsulfonium methylide. semanticscholar.org The reaction proceeds through the nucleophilic opening of the aziridine ring by the ylide, followed by an intramolecular substitution to form the azetidine. semanticscholar.org

Ring Contraction: Five-membered pyrrolidine (B122466) derivatives can undergo ring contraction to yield azetidines. A notable example is the reaction of α-bromo N-sulfonylpyrrolidinones with various nucleophiles (e.g., alcohols, anilines) in the presence of a base like potassium carbonate. nih.gov This process involves a nucleophilic addition followed by a Favorskii-type rearrangement, resulting in the formation of α-carbonylated N-sulfonylazetidines. rsc.orgnih.gov

| Strategy | Starting Heterocycle | Key Reagents | Product | Reference |

| Ring Expansion | Aziridine | Dimethylsulfonium methylide | 2-Substituted Azetidine | semanticscholar.org |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | Nucleophile (ROH, ArNH2), K2CO3 | α-Carbonyl Azetidine | nih.gov |

Multi-component reactions (MCRs) offer an efficient pathway to construct complex azetidine structures in a single step from three or more starting materials. researchgate.net One prominent strategy involves the strain-release functionalization of highly reactive azabicyclobutanes (ABBs). thieme-connect.denih.gov For instance, a four-component reaction utilizing an ABB, a diene like 1,3-butadiene, trimethylsilyl (B98337) cyanide (TMSCN), and an activating agent under dual copper/photoredox catalysis can rapidly generate azetidines with a C3 quaternary carbon center. dlut.edu.cn

Another powerful approach is the [2+2] cycloaddition reaction between imines and alkenes, known as the aza Paternò-Büchi reaction. researchgate.net While traditionally requiring photochemical activation, recent developments have enabled this transformation using visible light and copper catalysts, broadening its applicability for the synthesis of functionalized azetidines. semanticscholar.orgresearchgate.net

Strategies for the Introduction of the 4-Iodophenyl Moiety

The introduction of the 4-iodophenyl group onto the azetidine nitrogen is a key step in the synthesis of the target molecule. This is most commonly achieved after the formation of the azetidine ring.

The Buchwald-Hartwig amination is the preeminent method for forming the aryl C-N bond required in this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a highly versatile and functional-group-tolerant route for joining an amine (3-azetidinemethanol) with an aryl halide (such as 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene). libretexts.org

The reaction's success hinges on the careful selection of the palladium precursor, phosphine (B1218219) ligand, and base. wikipedia.org Modern catalyst systems, often employing sterically hindered and electron-rich biarylphosphine ligands (e.g., CPhos), allow the reaction to proceed under relatively mild conditions with high efficiency. researchgate.netnih.govnih.gov The choice of an aryl halide with differential reactivity, like 1-bromo-4-iodobenzene (B50087), can allow for selective coupling at the more reactive C-I bond, preserving the second halide for potential further diversification.

| Component | Examples | Function | Reference |

| Palladium Precursor | Pd2(dba)3, Pd(OAc)2, Buchwald Precatalysts | Source of the active Pd(0) catalyst. | wikipedia.orgnih.gov |

| Ligand | Biarylphosphines (e.g., CPhos, XPhos), DPPF, BINAP | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | wikipedia.orgresearchgate.net |

| Base | NaOt-Bu, KOt-Bu, Cs2CO3 | Deprotonates the amine, facilitates formation of the palladium-amido complex. | libretexts.orgresearchgate.net |

| Aryl Halide | 1,4-Diiodobenzene, 1-Bromo-4-iodobenzene | The electrophilic coupling partner. | researchgate.net |

| Amine | 3-Azetidinemethanol | The nucleophilic coupling partner. | researchgate.net |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. | libretexts.orgnih.gov |

Pre-functionalization and Post-Iodination Routes

The introduction of the iodine atom onto the phenyl ring can be strategically timed either before or after the formation of the N-phenyl bond.

Pre-functionalization Route: This approach involves the use of a pre-iodinated starting material, such as 4-iodoaniline (B139537) or 1-fluoro-4-iodobenzene. The key advantage of this strategy is the direct incorporation of the iodo-substituent, avoiding potentially harsh iodination conditions on the final, more complex molecule. A common method is the nucleophilic substitution of a suitable leaving group on the azetidine ring by 4-iodoaniline or the Buchwald-Hartwig amination of 1-bromo-4-iodobenzene or 1,4-diiodobenzene with a protected 3-azetidinemethanol derivative.

Methodologies for Installing the 3-Methanol Side Chain

The 3-methanol side chain is a crucial functional group that can be introduced at various stages of the synthesis.

One common approach involves starting with a commercially available or readily synthesized azetidine precursor that already contains a functional group at the 3-position, which can be converted to a hydroxymethyl group. For instance, 3-azetidinecarboxylic acid can be reduced to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) or other suitable reducing agents are effective for this transformation.

Alternatively, the azetidine ring can be constructed with the 3-methanol group already in place. This can be achieved through cyclization reactions of appropriately substituted open-chain precursors. For example, the intramolecular cyclization of an N-protected 3-amino-1,2-propanediol (B146019) derivative can yield the desired 3-hydroxymethylazetidine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The key N-arylation step, typically a Buchwald-Hartwig amination, is critical for the efficient synthesis of this compound. Optimization of the reaction conditions for this step is crucial to maximize yield and selectivity.

The choice of the palladium catalyst and the phosphine ligand is paramount for the success of the Buchwald-Hartwig amination. Various palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred for this type of cross-coupling reaction.

Recent advancements in ligand design have led to the development of highly efficient ligands for the N-arylation of challenging substrates. For the coupling of an azetidine derivative, which can be sterically demanding, ligands such as XPhos, SPhos, and RuPhos have shown great promise. The choice of base and solvent also significantly influences the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used, and aprotic polar solvents such as toluene, dioxane, or THF are typical.

Interactive Table: Optimization of Buchwald-Hartwig Amination for the Synthesis of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 80 | 92 |

| 4 | Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | Toluene | 100 | 75 |

Solvent Effects and Temperature Control

The synthesis of this compound, a process often involving nucleophilic substitution or reductive amination, is highly sensitive to the choice of solvent and the reaction temperature. The solvent not only dissolves the reactants but also influences the reaction rate and, in some cases, the product distribution by stabilizing transition states and intermediates.

The selection of an appropriate solvent is paramount. Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently employed in the N-arylation of the azetidine ring with 4-iodo-nitrobenzene. These solvents are effective in solvating the nucleophilic amine and the electrophilic aryl halide, thereby promoting the reaction. However, their high boiling points can necessitate elevated temperatures, which may lead to side reactions. In contrast, less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may offer cleaner reactions but at the expense of longer reaction times or the need for a catalyst.

Temperature control is a crucial parameter that must be carefully managed to ensure the desired outcome. The initial stages of the synthesis, such as the formation of an azetidinium salt, may be conducted at lower temperatures to control the exothermicity of the reaction and minimize the formation of byproducts. Subsequent steps, like the cyclization to form the azetidine ring, may require heating to overcome the activation energy barrier. For instance, in related azetidine syntheses, reactions are often initiated at 0°C and then gradually warmed to room temperature or refluxed to drive the reaction to completion.

The following table summarizes the potential effects of different solvents and temperatures on the synthesis of this compound, based on general principles of organic synthesis and data from analogous reactions.

| Solvent | Temperature Range (°C) | Expected Outcome |

| Dimethylformamide (DMF) | 80 - 120 | Good solubility of reactants, potentially higher yield but risk of side products. |

| Dimethyl sulfoxide (DMSO) | 100 - 150 | Similar to DMF, can accelerate reactions but requires careful temperature control. |

| Tetrahydrofuran (THF) | 25 - 66 (reflux) | Milder conditions, potentially cleaner reaction but may be slower. |

| Dichloromethane (DCM) | 0 - 40 (reflux) | Good for initial activation steps, may require a catalyst for N-arylation. |

| Acetonitrile (B52724) (MeCN) | 25 - 82 (reflux) | Polar aprotic solvent, can be a good alternative to DMF or DMSO with a lower boiling point. |

Stereochemical Control in Synthesis

Achieving a high degree of stereochemical control is a significant challenge in the synthesis of chiral molecules like this compound. The stereocenter at the 3-position of the azetidine ring necessitates the use of asymmetric synthesis strategies to obtain the desired enantiomer.

One common approach to introduce chirality is through the use of a chiral starting material. For instance, the synthesis can commence from an enantiomerically pure precursor, such as a chiral epihalohydrin or a protected amino alcohol. The stereochemistry of the starting material is then carried through the synthetic sequence to the final product.

Another strategy involves the use of chiral catalysts or auxiliaries. In a catalytic approach, a chiral ligand, often in complex with a metal, can create a chiral environment that favors the formation of one enantiomer over the other. For example, in the reductive amination of a ketone precursor, a chiral catalyst can direct the addition of the hydride to one face of the iminium intermediate, leading to an enantiomerically enriched product.

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

The choice of reaction conditions, including solvent and temperature, can also play a role in the stereoselectivity of the reaction. In some cases, lower temperatures can enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.

The table below illustrates potential strategies for stereochemical control and their expected effectiveness.

| Strategy | Description | Expected Enantiomeric Excess (e.e.) |

| Chiral Starting Material | Synthesis begins with an enantiopure precursor. | >99% |

| Chiral Catalyst | A chiral metal-ligand complex is used to induce asymmetry. | 80-99% |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome. | >95% |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent. | Variable, depends on the kinetic factor. |

Elucidation of Reaction Pathways for Functionalization and Derivatization

The functionalization and derivatization of this compound can proceed through several key reaction pathways, primarily involving the reactive sites of the molecule: the N-aryl group, the C-I bond, the hydroxyl group, and the azetidine ring itself.

Palladium-Catalyzed Cross-Coupling Reactions: The iodophenyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the para position of the phenyl ring. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. For instance, in a Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

N-Arylation Reactions: While the nitrogen atom of this compound is already arylated, understanding the mechanisms of N-arylation is crucial for the synthesis of related compounds. Palladium-catalyzed N-arylation reactions have been shown to be effective for coupling aryl halides with azetidines. Mechanistic studies suggest that these reactions proceed via a similar catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Reactions at the Hydroxyl Group: The primary alcohol at the 3-position of the azetidine ring can undergo a variety of standard alcohol transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. These reactions typically follow well-established mechanistic pathways for alcohols.

Ring-Opening Reactions: The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions. These reactions are often catalyzed by Lewis or Brønsted acids, which activate the azetidine ring by protonating the nitrogen atom. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. For N-aryl azetidines, cleavage of the C-N bond can be influenced by the electronic nature of the aryl group.

A representative pathway for the functionalization of N-aryl azetidines is the palladium-catalyzed intramolecular C(sp³)–H amination, which proceeds via a Pd(II)/Pd(IV) catalytic cycle. A key step in this mechanism is the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics: The rate of palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the catalyst, ligands, base, solvent, and temperature. For the Heck reaction involving aryl iodides, the oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step. researchgate.net Kinetic studies on related systems have shown that electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition. researchgate.net

In ring-opening reactions, the kinetics are highly dependent on the concentration and strength of the acid catalyst, as well as the nucleophilicity of the attacking species. The rate of these reactions is also influenced by the stability of the carbocationic intermediate that may form upon initial ring activation.

Thermodynamics: The thermodynamics of reactions involving azetidines are significantly influenced by the relief of ring strain. Ring-opening reactions are generally thermodynamically favorable due to the release of the approximately 25.4 kcal/mol of strain energy associated with the four-membered ring. rsc.org

In the context of competing reaction pathways, the final product distribution can be under either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. For example, in some reactions of substituted azetidines, a less stable kinetic product may form at lower temperatures, while at higher temperatures, this can rearrange to a more stable thermodynamic product.

Below is a table summarizing hypothetical kinetic parameters for a palladium-catalyzed cross-coupling reaction involving an N-aryl iodide, based on general principles observed in related systems.

| Parameter | Value | Significance |

| Rate Law | Rate = k[Aryl Iodide][Pd Catalyst] | Indicates a first-order dependence on both the aryl iodide and the palladium catalyst concentration. |

| Activation Energy (Ea) | 15 - 25 kcal/mol | Represents the energy barrier for the rate-determining step, typically oxidative addition. |

| Pre-exponential Factor (A) | Varies with ligand and solvent | Reflects the frequency of collisions with the correct orientation for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | Generally exothermic (negative) | The formation of more stable bonds in the products releases energy. |

| Entropy of Reaction (ΔS) | Can be positive or negative | Depends on the change in the number of molecules and degrees of freedom between reactants and products. |

Understanding of Ring Strain and Its Influence on Azetidine Reactivity

The reactivity of the azetidine ring in this compound is fundamentally governed by its inherent ring strain. With a strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more reactive than its five-membered (pyrrolidine, ~5.4 kcal/mol) and six-membered (piperidine, negligible strain) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridine ring (~27.7 kcal/mol). rsc.org

This ring strain has several key consequences for the reactivity of the molecule:

Facilitation of Ring-Opening Reactions: The high strain energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. This makes azetidines susceptible to nucleophilic attack, particularly under acidic conditions where protonation of the nitrogen atom further activates the ring.

Influence on Bond Angles and Hybridization: The constrained geometry of the azetidine ring leads to distorted bond angles and altered hybridization of the ring atoms compared to acyclic amines. This can affect the pKa of the nitrogen atom and the reactivity of the adjacent C-H bonds.

Regioselectivity of Ring Opening: The substituents on the azetidine ring play a crucial role in directing the regioselectivity of ring-opening reactions. In the case of N-aryl azetidines, the electronic properties of the aryl group can influence the stability of potential intermediates, thereby directing the nucleophilic attack to a specific carbon atom of the ring. Unsaturated groups on a carbon adjacent to the nitrogen can stabilize transition states or intermediates, favoring cleavage of that particular C-N bond. magtech.com.cn

Strain-Release Driven Reactions: The relief of ring strain can be harnessed as a driving force for various synthetic transformations, including ring expansions and cycloadditions.

The table below compares the ring strain of azetidine with other common cyclic amines.

| Cyclic Amine | Ring Size | Ring Strain (kcal/mol) | Relative Reactivity in Ring-Opening |

| Aziridine | 3 | ~27.7 | Very High |

| Azetidine | 4 | ~25.4 | High |

| Pyrrolidine | 5 | ~5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Role of Intermediates in Azetidine Transformations

The transformations of this compound proceed through a variety of reactive intermediates, the nature of which dictates the course and outcome of the reaction.

In Palladium-Catalyzed Reactions: As previously mentioned, palladium-catalyzed cross-coupling reactions involve a series of organopalladium intermediates. Key intermediates include:

Pd(II)-Aryl Complex: Formed after the initial oxidative addition of the C-I bond to the Pd(0) catalyst.

Palladacycle Intermediates: In C-H activation reactions, palladacycle intermediates can form, where the palladium is part of a new ring system involving the azetidine substrate.

Pd(IV) Intermediates: In some catalytic cycles, particularly those involving C(sp³)–H amination, Pd(IV) intermediates have been proposed. For instance, a dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) species can generate an octahedral Pd(IV) intermediate that precedes intramolecular cyclization. rsc.org

In Ring-Opening Reactions: Acid-catalyzed ring-opening reactions of azetidines are thought to proceed through protonated azetidine intermediates. The protonation of the nitrogen atom makes the ring more susceptible to nucleophilic attack. In some cases, a carbocationic intermediate may be formed, especially if a substituent on the ring can stabilize the positive charge. For N-tosyl azetidines, ring-opening has been shown to have considerable carbocationic character in the transition state. magtech.com.cn The introduction of a hydroxyl group on the azetidine ring can influence the stereochemical outcome of the ring-opening by anchoring the incoming nucleophile. magtech.com.cn

Ylide Intermediates: In certain ring-expansion reactions of aziridines to form azetidines, ylide-type intermediates have been proposed. While less common for direct transformations of pre-formed azetidines, understanding these intermediates is relevant to the broader chemistry of small nitrogen-containing heterocycles.

The identification and characterization of these intermediates are often achieved through a combination of experimental techniques, such as in situ spectroscopy (e.g., NMR, IR), and computational studies (e.g., DFT calculations). These studies are crucial for building a complete mechanistic picture of the reactions involving this compound and for designing new synthetic methodologies.

Strategies for Further Functionalization of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore known for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates. libretexts.orgrsc.org While the nitrogen atom in this compound is already substituted, further functionalization can be envisioned through several strategies.

One approach involves leveraging the inherent ring strain of the azetidine moiety. rsc.org Strain-release-driven reactions can be employed to introduce substituents in a modular and diversity-oriented fashion. nih.gov For instance, the activation of the azetidine ring could facilitate the introduction of various functional groups at the 2- and 4-positions.

Another strategy centers on the directing ability of the azetidine nitrogen. In related systems, the nitrogen atom of an azetidine ring has been shown to direct ortho-lithiation of an attached aryl ring, enabling regioselective functionalization. While this applies to the aryl ring, similar principles of nitrogen-directed chemistry could potentially be adapted to functionalize the azetidine ring itself, although this would represent a novel synthetic challenge.

Furthermore, ring-opening strategies of photogenerated azetidinols offer a pathway to more complex structures. beilstein-journals.orguni-mainz.de While not a direct functionalization of the intact ring, such approaches highlight the synthetic utility of the azetidine core in generating diverse molecular architectures.

A hypothetical functionalization pathway could involve the initial protection of the 3-methanol group, followed by activation of a C-H bond on the azetidine ring, potentially through metal-catalyzed processes, to introduce new substituents. The choice of protecting group and activating agent would be critical to the success of this strategy.

Table 1: Potential Strategies for Azetidine Ring Functionalization

| Strategy | Description | Potential Reagents/Conditions | Expected Outcome |

| Strain-Release Driven Synthesis | Exploiting the ring strain to introduce substituents. | Multicomponent reactions, organometallic reagents. | Substituted azetidine derivatives. |

| C-H Activation | Direct functionalization of C-H bonds on the azetidine ring. | Transition metal catalysts (e.g., Palladium, Rhodium). | Azetidines with substituents at the 2- or 4-position. |

| Ring Opening and Rearrangement | Photochemical or chemical cleavage of the ring to form new heterocyclic systems. | Photochemical irradiation, strong acids or bases. | Densely functionalized acyclic or alternative heterocyclic structures. |

Modifications at the 4-Iodophenyl Moiety (e.g., Halogen Exchange, Aryl Substitutions)

The 4-iodophenyl moiety is a prime site for modification due to the versatility of the carbon-iodine bond in cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly altering the steric and electronic properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The iodo-substituent on the phenyl ring of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This method is ideal for introducing alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in their own right.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. libretexts.orgacsgcipr.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov This is a valuable method for introducing a diverse range of amino substituents.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene. youtube.comyoutube.com

Table 2: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for Modification of the 4-Iodophenyl Moiety

| Reaction | Coupling Partner | Catalyst System | Potential Products |

| Suzuki-Miyaura | Arylboronic acid (e.g., phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 1-(biphenyl-4-yl)-3-azetidinemethanol |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-(phenylethynyl)phenyl)-3-azetidinemethanol |

| Buchwald-Hartwig | Amine (e.g., morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-(morpholino)phenyl)-3-azetidinemethanol |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(4-styrylphenyl)-3-azetidinemethanol |

Halogen Exchange:

While less common for aryl iodides due to their high reactivity in cross-coupling, halogen exchange (Finkelstein reaction) could potentially be employed under specific conditions to replace the iodine with other halogens, such as bromine or chlorine, which may offer different reactivity profiles for subsequent transformations.

Variations of the 3-Methanol Side Chain

The 3-methanol side chain provides a hydroxyl group that is amenable to a variety of chemical transformations, allowing for the introduction of different functional groups that can modulate polarity, hydrogen bonding capacity, and steric bulk.

Oxidation: The primary alcohol of the 3-methanol group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. researchgate.net For example, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would produce the carboxylic acid. These new functional groups can then be used in a plethora of subsequent reactions.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides). masterorganicchemistry.comorganic-chemistry.orgresearchgate.netrug.nlmasterorganicchemistry.com The Fischer esterification, using an acid catalyst and an excess of the carboxylic acid, is a common method. This allows for the introduction of a wide variety of R groups from the carboxylic acid.

Etherification: Formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This introduces an alkoxy group at the 3-position.

Amination: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine to introduce a primary, secondary, or tertiary amine at the 3-position.

Table 3: Potential Modifications of the 3-Methanol Side Chain

| Reaction | Reagents | Functional Group Introduced |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |

| Esterification | Acetic anhydride (B1165640), pyridine | Ester (-OCOCH₃) |

| Etherification | Sodium hydride, methyl iodide | Ether (-OCH₃) |

| Amination (via tosylation) | 1. TsCl, pyridine; 2. NH₃ | Amine (-NH₂) |

Synthesis of Conformationally Restricted and Flexible Analogues

Modulating the flexibility of a molecule is a key strategy in drug design to optimize binding to a biological target. The this compound scaffold can be modified to generate both conformationally restricted and more flexible analogues.

Conformationally Restricted Analogues:

To decrease the conformational freedom of the molecule, rigid structural elements can be incorporated. For the this compound scaffold, this could be achieved by:

Bicyclic Systems: Introducing a bridge across the azetidine ring or between the azetidine and the phenyl ring would create a bicyclic system with significantly reduced flexibility.

Spirocyclic Systems: The introduction of a spirocyclic junction at one of the azetidine carbons could also serve to lock the conformation of the four-membered ring.

Double Bonds: The introduction of a double bond within a side chain attached to the azetidine ring or the phenyl group can limit rotation.

Flexible Analogues:

Conversely, to increase flexibility, linkers can be introduced between the key structural components.

Homologation: The 3-methanol side chain can be extended by one or more methylene (B1212753) units to create a 3-ethanol or 3-propanol derivative, allowing the hydroxyl group to explore a larger conformational space.

Insertion of Flexible Chains: A flexible alkyl or ether chain could be inserted between the azetidine nitrogen and the 4-iodophenyl ring. This would, however, require a de novo synthesis of the entire scaffold.

A conformational analysis of any newly synthesized analogues would be crucial to understand the impact of the structural modifications on the three-dimensional shape of the molecule. nih.govresearchgate.netrsc.orgmdpi.com

Exploration of Chiral Azetidine Derivatives

The 3-position of the azetidine ring in this compound is a stereocenter. While the parent compound is often supplied as a racemate, the synthesis and evaluation of individual enantiomers is a critical step in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.

The synthesis of enantiomerically pure or enriched derivatives can be approached in several ways:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.

Asymmetric Synthesis: The scaffold can be synthesized from chiral starting materials or by using a chiral catalyst to control the stereochemistry at the 3-position during the synthesis. researchgate.netrsc.orgnih.govresearchgate.net For example, an asymmetric reduction of a corresponding 3-azetidinone could yield the chiral alcohol.

The exploration of chiral derivatives would involve the synthesis of both the (R)- and (S)-enantiomers of this compound and its various analogues to determine the stereochemical requirements for biological activity.

Computational and Theoretical Investigations of 1 4 Iodophenyl 3 Azetidinemethanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(4-Iodophenyl)-3-azetidinemethanol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry. nih.gov

These calculations would likely reveal a non-planar, puckered conformation for the azetidine (B1206935) ring, a characteristic feature of this strained four-membered heterocycle. The N-aryl linkage introduces a degree of rigidity. researchgate.net The iodophenyl group would be positioned equatorially to the azetidine ring to minimize steric hindrance. The bond lengths and angles would be influenced by the strain of the four-membered ring and the electronic effects of the substituents. For instance, the C-N bonds within the azetidine ring are expected to be elongated compared to those in unstrained amines.

The electronic structure analysis would involve the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the electron-rich iodophenyl ring, while the LUMO may be distributed across the azetidine ring and the C-I bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A hypothetical table of calculated geometric parameters for this compound is presented below, based on typical values for similar structures.

| Parameter | Predicted Value |

| Azetidine Ring Puckering Angle | 20-30 degrees |

| C-I Bond Length | ~2.10 Å |

| N-C (Aryl) Bond Length | ~1.40 Å |

| C-O (Methanol) Bond Length | ~1.43 Å |

Conformational Analysis and Energy Landscapes of the Azetidine Ring

The azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The substituent at the 3-position, the methanol (B129727) group, can adopt either an axial or equatorial position. Computational analysis of the potential energy surface would reveal the relative energies of these conformers. It is highly probable that the conformer with the 3-methanol group in the equatorial position is energetically more favorable due to reduced steric strain.

The energy barrier to ring inversion is a key characteristic of the azetidine ring's flexibility. For N-alkyl azetidines, this barrier has been computationally determined to be relatively low. mdpi.com The presence of the bulky 4-iodophenyl group on the nitrogen atom would likely influence this barrier. The conformational preferences of the azetidine ring are known to be influenced by the nature of the substituents. nih.gov

A representative energy landscape would show two energy minima corresponding to the equatorial and axial conformers of the 3-methanol group, with the equatorial conformer at a lower energy level. The transition state for ring inversion would be represented by a higher energy, planar conformation of the azetidine ring.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial 3-Methanol | 0 (Reference) |

| Axial 3-Methanol | 1.5 - 3.0 |

| Planar Transition State | 4.0 - 6.0 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for the protons and carbons of the azetidine ring, the iodophenyl group, and the methanol substituent would provide a theoretical spectrum that can be compared with experimental data for structural verification. For instance, the diastereotopic protons on the azetidine ring are expected to show distinct chemical shifts due to the ring's puckered nature. nih.gov

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. These calculations would predict characteristic IR absorption bands for the C-H, C-N, C-O, and O-H bonds, as well as the aromatic C=C stretching vibrations of the phenyl ring. The calculated IR spectrum can be a valuable tool for identifying the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions in the UV region, arising from π-π* transitions within the iodophenyl ring.

A table of predicted key spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| ¹H NMR | Azetidine ring protons | δ 3.5 - 4.5 ppm |

| ¹³C NMR | Iodinated aromatic carbon | δ ~90 ppm |

| IR | O-H stretch (methanol) | ~3400 cm⁻¹ |

| IR | C-N stretch (azetidine) | ~1200 cm⁻¹ |

| UV-Vis | π-π* transition | ~230 - 260 nm |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD allows for the exploration of the molecule's conformational space. researchgate.net These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the transitions between them. For a molecule like this, MD simulations would be particularly useful for understanding the flexibility of the azetidine ring and the rotational freedom around the N-aryl bond. The results of MD simulations can complement the static picture provided by quantum chemical calculations by offering a dynamic view of the molecule's behavior. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to explore various potential reactions, such as N-arylation or ring-opening reactions. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathways and activation energies can be determined.

For example, the mechanism of a hypothetical nucleophilic substitution at the 3-position could be investigated. Computational modeling could identify the transition state structure and its associated energy, providing insights into the reaction's feasibility and kinetics. Similarly, the mechanism of reactions involving the iodophenyl group, such as palladium-catalyzed cross-coupling reactions, could be elucidated through theoretical calculations. nih.gov

Structure-Reactivity Relationship Studies via Computational Modeling

Computational modeling can be used to establish relationships between the structure of a molecule and its chemical reactivity. nih.gov For a series of substituted N-phenylazetidine derivatives, quantitative structure-activity relationship (QSAR) models could be developed to correlate molecular descriptors with reactivity. researchgate.net

Application of 1 4 Iodophenyl 3 Azetidinemethanol As a Precursor in Advanced Chemical Synthesis

Role as a Building Block for Complex Organic Scaffolds and Heterocycles

The azetidine (B1206935) motif is a prevalent structural feature in numerous biologically active compounds. ebi.ac.uk The strained four-membered ring of 1-(4-Iodophenyl)-3-azetidinemethanol provides a unique conformational constraint that is often sought in medicinal chemistry to enhance binding affinity and selectivity to biological targets. The presence of the hydroxymethyl group at the 3-position and the iodophenyl group at the 1-position offers multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular architectures.

The iodophenyl moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the para-position of the phenyl ring. These reactions are fundamental in the synthesis of complex biaryl compounds and other extended aromatic systems. Furthermore, the secondary amine within the azetidine ring can be functionalized, and the hydroxyl group can be derivatized to form esters, ethers, or other functional groups, further expanding the diversity of accessible compounds. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in constructing novel fused-ring systems or as a key component in fragment-based drug discovery.

Methodologies for Radiochemical Labeling with Iodine Isotopes (e.g., 123I, 124I, 125I, 131I)

The 4-iodophenyl group of this compound makes it an ideal precursor for radioiodination. Radioisotopes of iodine are widely used in medical imaging and therapy. nih.gov The choice of isotope depends on the intended application, with 123I and 124I being used for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, respectively, while 131I is used for therapeutic purposes. 125I is also commonly used in preclinical research.

Common methods for introducing a radioiodine atom onto an aromatic ring include electrophilic and nucleophilic substitution reactions. For a precursor like this compound, isotopic exchange reactions are a straightforward approach. In this method, the stable 127I atom is exchanged for a radioactive isotope. This can be achieved under various conditions, often with the aid of a catalyst such as copper salts. nih.gov

Another prevalent method is iododestannylation, where a trialkyltin derivative of the precursor is synthesized and subsequently reacted with a source of radioiodine in the presence of an oxidizing agent. nih.gov While this requires an additional synthetic step to prepare the stannylated precursor, it often provides high radiochemical yields and specific activity. nih.gov

| Iodine Isotope | Half-life | Primary Emission | Application |

| 123I | 13.2 hours | Gamma | SPECT Imaging |

| 124I | 4.2 days | Positron | PET Imaging |

| 125I | 59.4 days | Gamma | Research/Assays |

| 131I | 8.0 days | Beta/Gamma | Therapy/Imaging |

The design of a precursor for radioiodination is critical for achieving high efficiency and selectivity. The this compound structure is well-suited for this purpose. The iodine atom is positioned on an aromatic ring, which generally forms a stable carbon-iodine bond. The electronic nature of the phenyl ring can influence the ease of radioiodination. The azetidine group, being an amino substituent, can affect the electron density of the phenyl ring and thereby modulate its reactivity towards electrophilic radioiodination. For methods like iododestannylation, the precursor would be the corresponding 1-(4-tributylstannylphenyl)-3-azetidinemethanol. The synthesis of such precursors is a key step in developing radioiodinated imaging agents. nih.gov

The efficiency of a radiolabeling reaction is typically expressed as the radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the desired product. The radiochemical purity (RCP) is the proportion of the total radioactivity in the final product that is in the desired chemical form. High RCY and RCP are essential for the production of radiopharmaceuticals.

The stability of a radiolabeled compound is crucial for its successful application. Deiodination, the loss of the radioiodine atom, can occur both during the synthesis and in vivo. The stability of the carbon-iodine bond is influenced by steric and electronic factors. In general, aryl iodides are more stable than alkyl iodides. The position of the iodine on the aromatic ring also plays a role, with meta-substituted isomers often showing greater stability than ortho or para isomers.

Stability studies typically involve incubating the radiolabeled compound under various conditions (e.g., different pH values, temperatures, in the presence of biological media like plasma) and monitoring its integrity over time using chromatographic methods. While specific stability data for radioiodinated this compound is not available, general principles suggest that the aryl-iodine bond would exhibit reasonable stability for imaging applications. nih.gov

Development of Organocatalysts and Ligands from the Azetidine Framework

Chiral azetidine derivatives have emerged as promising scaffolds for the development of organocatalysts and ligands for asymmetric synthesis. The conformational rigidity of the four-membered ring can impart high stereoselectivity in catalyzed reactions. Proline and its derivatives are well-known organocatalysts, and azetidine-based structures can be considered as constrained analogues. organic-chemistry.org

The this compound framework offers several handles for transformation into a catalyst or ligand. The hydroxymethyl group can be modified to introduce coordinating moieties, and the azetidine nitrogen can be part of a bidentate or tridentate ligand system. The iodophenyl group could be used to attach the catalyst to a solid support or to introduce additional steric bulk or electronic effects. While there is no specific literature on organocatalysts derived directly from this compound, the broader field of azetidine-based catalysis suggests its potential. mdpi.com For example, chiral azetidine-containing ligands have been successfully used in various transition-metal-catalyzed reactions.

Utilization in Materials Science Precursor Development

Iodine-containing compounds have found applications in materials science, for example, as components of polymers with high refractive indices, as flame retardants, or in the synthesis of conductive materials. rsc.orgresearchgate.net The this compound molecule possesses functionalities that could be exploited in polymer chemistry.

The hydroxymethyl group can act as a monomer for the synthesis of polyesters or polyurethanes. The iodophenyl group can be used for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the polymer's properties. Alternatively, the iodine atom itself can impart specific properties to the material. While the direct use of this compound in materials science is not well-documented, the principles of polymer chemistry suggest its potential as a specialty monomer. ucm.es The incorporation of the azetidine ring into a polymer backbone could also introduce unique conformational and material properties.

Analytical Methodologies for Comprehensive Characterization of 1 4 Iodophenyl 3 Azetidinemethanol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise three-dimensional arrangement of atoms within a molecule. For a compound like 1-(4-Iodophenyl)-3-azetidinemethanol, a combination of techniques is necessary to elucidate its complex structure, including the azetidine (B1206935) ring, the substituted aromatic system, and the methanol (B129727) moiety.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a series of NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity between atoms.

¹H NMR: This experiment provides information about the chemical environment of protons. The azetidine ring protons typically appear as complex multiplets due to their rigid four-membered ring structure and spin-spin coupling. nih.govipb.pt The diastereotopic methylene (B1212753) protons on the ring often show distinct signals. rsc.org The protons on the para-substituted iodophenyl ring are expected to appear as two distinct doublets, a characteristic pattern for this substitution. The proton of the hydroxyl group will appear as a broad singlet, while the methylene protons of the methanol group will also have a characteristic shift.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Signals can be assigned to the azetidine ring carbons, the carbons of the iodophenyl group (including the carbon directly bonded to iodine, which has a distinct chemical shift), and the carbon of the methanol group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons), confirming, for example, the connectivity within the azetidine ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting the 4-iodophenyl group to the nitrogen of the azetidine ring and the methanol group to the C3 position of the ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents hypothetical data based on typical values for similar structural motifs.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ | 3.5 - 4.5 (m) | 50 - 60 |

| Azetidine CH | 2.5 - 3.5 (m) | 35 - 45 |

| CH₂OH | 3.6 - 3.8 (d) | 60 - 70 |

| OH | 1.5 - 2.5 (br s) | - |

| Aromatic CH (ortho to N) | 6.5 - 6.8 (d) | 115 - 125 |

| Aromatic CH (ortho to I) | 7.5 - 7.8 (d) | 135 - 140 |

| Aromatic C-N | - | 145 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org This technique is particularly useful for iodine-containing compounds. nih.govacs.org

Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), which is accurate enough to distinguish between different elemental compositions that might have the same nominal mass. acs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, confirming the presence of key substructures like the iodophenyl group and the azetidinemethanol moiety. A key diagnostic fragment would be the iodine cation (I⁺) at m/z 126.90. researchgate.netresearchgate.net

Table 2: HRMS Data for this compound (C₁₀H₁₂INO) This table presents theoretical data.

| Ion | Theoretical Exact Mass (m/z) |

|---|---|

| [M]⁺ | 289.0015 |

| [M+H]⁺ | 290.0093 |

| [M-H₂O+H]⁺ (Loss of water) | 272.0002 |

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for the rapid identification of key functional groups.

IR Spectroscopy: In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. masterorganicchemistry.com Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methanol groups appear just below 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching of the azetidine ring and the C-O stretching of the alcohol would be expected in the fingerprint region (1000-1300 cm⁻¹). The C-I stretch is a low-energy vibration and would appear in the far-IR region, typically below 600 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective in identifying the symmetric "breathing" mode of the para-substituted phenyl ring and would provide complementary information to the IR spectrum.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alcohol C-O | Stretch | 1000 - 1260 |

| Aryl C-N | Stretch | 1250 - 1360 |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. nih.gov This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The result is a three-dimensional model of the molecule that confirms its connectivity and stereochemistry with high precision. It provides accurate measurements of all bond lengths, bond angles, and torsion angles. For this compound, this method would unambiguously confirm the substitution pattern on the phenyl ring and the relative orientation of the substituents on the azetidine ring. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from reaction impurities, starting materials, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity assessment of non-volatile organic compounds. csbsju.edu For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net

Method development involves the systematic optimization of several parameters to achieve good resolution between the main compound peak and any impurity peaks.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, as it effectively separates moderately polar compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. magtechjournal.com Small amounts of an acid, such as formic acid or phosphoric acid, are often added to the mobile phase to improve peak shape. sielc.com

Detection: The iodophenyl group contains a strong chromophore, making UV detection a suitable choice. The wavelength of detection would be set at a λmax of the compound, likely in the 230-260 nm range, to ensure high sensitivity.

Purity Assessment: Once the method is developed and validated, the purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. nih.gov For compounds with low volatility, such as this compound which possesses a polar hydroxyl group, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior. nih.govgcms.cz

Derivatization: The primary alcohol in this compound can be converted into a less polar, more volatile ester or silyl (B83357) ether. A common derivatizing agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), which would convert the alcohol to a trimethylsilyl (B98337) (TMS) ether. Another approach is acylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl ester.

GC-MS Analysis: Following derivatization, the resulting volatile derivative can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This provides not only retention time data for identification and quantification but also mass spectral data that can confirm the structure of the derivative.

Illustrative GC-MS Parameters for a TMS-ether derivative of this compound are outlined in the table below.

| Parameter | Value |

| GC System | Agilent 8890 GC System |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B GC/MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 amu |

This table presents a hypothetical set of parameters based on common practices for the analysis of similar derivatized compounds.

Research Findings: Studies on related iodinated aromatic compounds have demonstrated the high sensitivity and resolving power of GC-MS for trace analysis. nih.gov The choice of derivatization reagent is critical and can be optimized to achieve the best chromatographic peak shape and sensitivity. For instance, the use of heptafluorobutyrylimidazole (HFBI) has been effective for other complex molecules, suggesting its potential applicability. gcms.cz The derivatization of methanol with 3,4-dihydro-2H-pyran has also been shown to be a reliable method for GC/MS analysis, which could be adapted for the hydroxyl group in the target molecule. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological effects, it is crucial to determine the enantiomeric purity of a chiral drug. libretexts.orgasianpubs.org this compound contains a chiral center at the 3-position of the azetidine ring, necessitating chiral chromatography for the separation and quantification of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric purity assessment. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. bgb-analytik.com

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability. nih.govbgb-analytik.com For example, columns like Chiralpak® AD or Chiralcel® OD are frequently used. Pirkle-type columns and cyclodextrin-based phases also offer alternative selectivities. hplc.eu

Method Development: The development of a chiral separation method involves screening different CSPs and mobile phases. bgb-analytik.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. nih.gov The addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can significantly improve peak shape and resolution. asianpubs.org

A representative set of HPLC conditions for the chiral separation of this compound is detailed below.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a hypothetical method based on typical starting conditions for chiral separations of similar compounds.

Research Findings: The successful separation of enantiomers is dependent on the formation of transient diastereomeric complexes between the analyte and the CSP. bgb-analytik.com The choice of the CSP and mobile phase is critical in achieving adequate resolution between the enantiomeric peaks. nih.gov For many chiral compounds, a resolution value of greater than 1.5 is considered desirable for baseline separation. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer are important validation parameters to establish the method's sensitivity. nih.gov In cases where direct separation on a CSP is challenging, pre-column derivatization with a chiral reagent to form diastereomers can be an alternative strategy, allowing separation on a standard achiral column. nih.gov

Future Directions and Emerging Research Avenues for 1 4 Iodophenyl 3 Azetidinemethanol Chemistry

Development of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of complex molecules like azetidines has traditionally relied on multi-step processes that often generate significant chemical waste. magtech.com.cn The future of 1-(4-Iodophenyl)-3-azetidinemethanol synthesis lies in the adoption of green and sustainable chemistry principles. rsc.orgbeilstein-journals.org Researchers are expected to move beyond classical intramolecular substitution reactions, which can be hampered by side reactions, and develop more efficient and environmentally benign methodologies. researchgate.net

Key future objectives in this area include:

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of starting materials into the final product. This includes developing one-pot syntheses from simple precursors, potentially using microwave irradiation to accelerate reactions in aqueous media. organic-chemistry.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a critical goal. researchgate.net Furthermore, the development of non-toxic, abundant metal catalysts (e.g., based on titanium or iron) or metal-free organocatalytic systems will be prioritized to reduce environmental impact. beilstein-journals.orgtechnologynetworks.com

Photocatalysis: Visible-light-induced copper catalysis and photocycloadditions represent mild and efficient methods for constructing the azetidine (B1206935) ring, offering a sustainable alternative to traditional thermal methods. nih.govrsc.org These techniques could be adapted for the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and reduce the need for protecting groups and harsh reagents, aligning with the highest standards of green chemistry. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound—the strained four-membered ring, the reactive carbon-iodine bond, and the primary alcohol—provide a rich playground for exploring novel chemical transformations.

Strain-Release Chemistry: The high ring strain of the azetidine core makes it susceptible to ring-opening reactions. acs.org Future research will likely exploit this property in a controlled manner. For instance, tandem reactions could be designed where a nucleophilic attack or a transition-metal-catalyzed process initiates a ring-opening, leading to the rapid construction of more complex acyclic or larger heterocyclic structures. rsc.orgacs.org

Late-Stage Functionalization: The iodophenyl group is a powerful handle for a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse molecular fragments, a highly valuable strategy in medicinal chemistry.

C-H Functionalization: Emerging methods in C(sp3)-H functionalization could be applied to directly modify the azetidine ring itself, installing new substituents with high regio- and stereoselectivity. rsc.org This would provide access to novel analogues that are difficult to prepare using conventional methods.

Ring System Scaffolding: The compound can serve as a precursor to other important nitrogen-containing heterocycles through controlled ring expansion or rearrangement reactions, further broadening its synthetic utility. magtech.com.cn

Integration into High-Throughput Synthesis and Screening Platforms

In the quest for new therapeutics and functional molecules, the ability to rapidly synthesize and screen large libraries of compounds is paramount. This compound is an excellent building block for diversity-oriented synthesis (DOS) platforms. nih.gov

Library Synthesis: The aryl iodide functionality is perfectly suited for parallel synthesis. Automated platforms can perform hundreds of different cross-coupling reactions in parallel, transforming the single scaffold into a large and diverse library of compounds. The hydroxyl group provides a secondary point for diversification.

Scaffold for Drug Discovery: Azetidine-containing scaffolds have shown significant promise in the development of lead-like molecules, particularly for targeting the central nervous system (CNS). nih.gov Libraries based on this compound could be screened against a multitude of biological targets to identify new drug candidates.

Solid-Phase Synthesis: Adapting the chemistry of this molecule for solid-phase synthesis would streamline the production of libraries by simplifying purification steps, a key requirement for high-throughput workflows. nih.gov

Advanced Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. nih.gov

Reaction Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model potential synthetic pathways. nih.gov This allows chemists to predict the feasibility and selectivity of new reactions for synthesizing or functionalizing this compound before committing to resource-intensive laboratory experiments. mit.edu

Virtual Screening and Drug Design: The three-dimensional structure of the molecule can be used for in silico docking studies to predict its binding affinity to various protein targets. nih.gov This accelerates the identification of promising drug candidates.

QSAR Modeling: By generating a virtual library of derivatives and calculating their physicochemical properties, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict biological activity and properties like solubility and cell permeability, guiding the design of analogues with improved profiles. nih.gov

Potential in Interdisciplinary Research Collaborations beyond Core Organic Chemistry

The unique properties of this compound make it a valuable tool for researchers in adjacent scientific fields, opening up numerous avenues for interdisciplinary collaboration.